(7-Oxaspiro[3.5]nonan-2-yl)hydrazine dihydrochloride
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Overview
Description
(7-Oxaspiro[35]nonan-2-yl)hydrazine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Oxaspiro[3.5]nonan-2-yl)hydrazine dihydrochloride typically involves the reaction of hydrazine with a spiro compound precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often involving automated systems for mixing, heating, and purification. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(7-Oxaspiro[3.5]nonan-2-yl)hydrazine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted spiro compounds.
Scientific Research Applications
(7-Oxaspiro[3.5]nonan-2-yl)hydrazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (7-Oxaspiro[3.5]nonan-2-yl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds have similar spiro structures but different functional groups.
Pyrrolopyrazine derivatives: These nitrogen-containing heterocycles have different ring structures but share some biological activities.
Uniqueness
(7-Oxaspiro[35]nonan-2-yl)hydrazine dihydrochloride is unique due to its specific spiro structure and the presence of the hydrazine group
Properties
Molecular Formula |
C8H18Cl2N2O |
---|---|
Molecular Weight |
229.14 g/mol |
IUPAC Name |
7-oxaspiro[3.5]nonan-2-ylhydrazine;dihydrochloride |
InChI |
InChI=1S/C8H16N2O.2ClH/c9-10-7-5-8(6-7)1-3-11-4-2-8;;/h7,10H,1-6,9H2;2*1H |
InChI Key |
RJMXGBRTPHVDKK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CC(C2)NN.Cl.Cl |
Origin of Product |
United States |
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